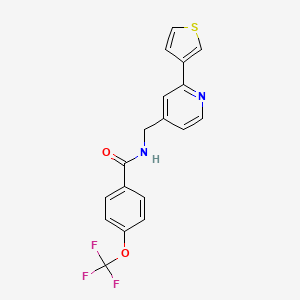
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C18H13F3N2O2S and its molecular weight is 378.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a thiophene ring, a pyridine moiety, and a trifluoromethoxy group. The molecular formula is C15H12F3N2OS, with a molecular weight of 350.33 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures may exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds containing thiophene and pyridine rings have shown effectiveness against various bacterial strains, possibly through inhibition of specific enzymes or disruption of bacterial membranes.
- Inhibition of Enzymatic Activity : Benzamide derivatives have been studied for their ability to inhibit key enzymes in pathogenic bacteria, such as InhA in Mycobacterium tuberculosis, which is crucial for fatty acid synthesis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Component | Effect on Activity |
|---|---|
| Thiophene Ring | Enhances lipophilicity and potential enzyme interaction |
| Pyridine Moiety | Contributes to hydrogen bonding and receptor binding |
| Trifluoromethoxy Group | Increases metabolic stability and alters electronic properties |
Biological Activity Data
Recent studies have reported various biological activities for related compounds. For instance, benzamide derivatives have shown promising results in inhibiting Mycobacterium tuberculosis with IC50 values ranging from 10 nM to 1 µM depending on the specific compound and target .
Table 1: Biological Activity Summary
| Compound | Target Pathogen | IC50 (nM) | Mechanism |
|---|---|---|---|
| N-(2-(thiophen-3-yl)pyridin-4-yl)methyl-benzamide | Mycobacterium tuberculosis | 50 | Inhibition of InhA enzyme |
| Related benzamide derivative | Staphylococcus aureus | 300 | Disruption of cell wall synthesis |
| Another thiophene derivative | Escherichia coli | 150 | Membrane disruption |
Case Studies
- Antimicrobial Efficacy : A study evaluated several thiophene-based benzamides for their antimicrobial properties. The compound demonstrated significant activity against resistant strains of Staphylococcus aureus, showcasing its potential as an antibacterial agent .
- Inhibition Studies : In silico studies predicted favorable binding affinities for this compound against key enzymes involved in metabolic pathways of pathogens. These findings suggest a mechanism where the compound acts as a competitive inhibitor .
Propiedades
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S/c19-18(20,21)25-15-3-1-13(2-4-15)17(24)23-10-12-5-7-22-16(9-12)14-6-8-26-11-14/h1-9,11H,10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMCQCODTBPRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC(=NC=C2)C3=CSC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













